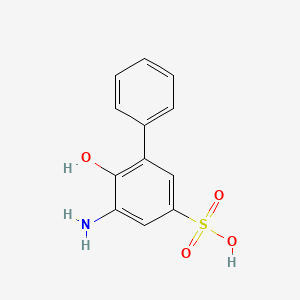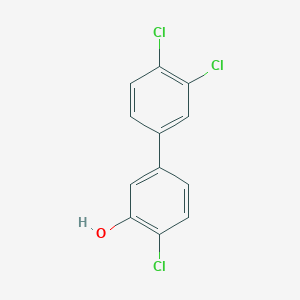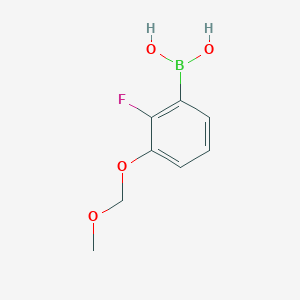
2-(1-Cyanocyclopropyl)phenylboronic acid; 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(1-Cyanocyclopropyl)phenylboronic acid” is a boronic acid derivative. Boronic acids are known for their unique responsiveness towards diol-containing molecules . The molecular formula of this compound is C10H10BNO2 . It is related to phenylboronic acid, which is a white powder commonly used in organic synthesis .
Molecular Structure Analysis
The molecular structure of “2-(1-Cyanocyclopropyl)phenylboronic acid” consists of a phenyl ring attached to a boronic acid group and a cyanocyclopropyl group . The boronic acid group contains a boron atom attached to two hydroxyl groups .Chemical Reactions Analysis
Boronic acids, including “2-(1-Cyanocyclopropyl)phenylboronic acid”, are often used in Suzuki-Miyaura coupling reactions, which involve the reaction of a boronic acid with an organic halide to form a carbon-carbon bond . Protodeboronation of pinacol boronic esters is another reaction involving boronic acids .Aplicaciones Científicas De Investigación
2-(1-Cyanocyclopropyl)phenylboronic acid: Scientific Research Applications:
Diagnostic Applications
Phenylboronic acids (PBAs) are known to form reversible complexes with polyols, including sugars. This property is utilized in diagnostic applications where PBAs can serve as molecular bases for analytical purposes. For example, they can focus on the interaction with sialic acid as a new class of molecular targets .
Therapeutic Applications
The reversible complex formation ability of PBAs with sugars also extends to therapeutic applications. They can be used in drug delivery systems by targeting specific sugar molecules within the body .
Sensing Applications
Boronic acids are increasingly used in various sensing applications due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions .
Suzuki–Miyaura Coupling
Boronic acids are essential reagents in Suzuki–Miyaura coupling, a widely used method for forming carbon-carbon bonds in organic synthesis. The broad application of this coupling arises from the mild reaction conditions and the environmentally benign nature of organoboron reagents .
Laboratory Chemicals
According to safety data sheets, substances like 2-(1-Cyanocyclopropyl)phenylboronic acid are identified for use as laboratory chemicals and for the synthesis of other substances .
Research and Development
Products containing 2-(1-Cyanocyclopropyl)phenylboronic acid are often used in research and development settings by technically-qualified persons. They are not intended for use in consumer products or as pharmaceuticals unless explicitly stated otherwise .
Mecanismo De Acción
Target of Action
The primary target of 2-(1-Cyanocyclopropyl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. The downstream effects of this pathway involve the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .
Pharmacokinetics
It’s known that the compound is hygroscopic . This property could impact its bioavailability, as hygroscopic substances tend to absorb moisture from the environment, which could potentially affect their stability and solubility.
Result of Action
The molecular effect of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction This leads to the synthesis of new organic compounds
Action Environment
The compound is stable under inert gas (nitrogen or Argon) at 2-8°C . It’s also hygroscopic, meaning it absorbs moisture from the environment . This could potentially affect its stability and efficacy in certain environments. Furthermore, it’s soluble in water , which means it could spread in water systems and be mobile in the environment .
Propiedades
IUPAC Name |
[2-(1-cyanocyclopropyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO2/c12-7-10(5-6-10)8-3-1-2-4-9(8)11(13)14/h1-4,13-14H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLHVKBSVFKUBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C2(CC2)C#N)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














